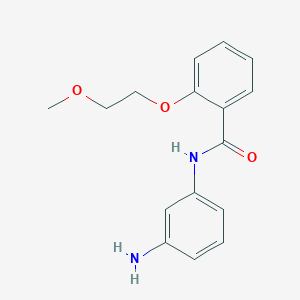![molecular formula C19H24ClNO2 B1437593 N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline CAS No. 1040694-43-6](/img/structure/B1437593.png)
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline
Vue d'ensemble
Description
“N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline” is a chemical compound that is structurally related to phenoxy herbicides . The best-known phenoxy herbicides include (4-chloro-2-methylphenoxy)acetic acid (MCPA), 2,4-dichlorophenoxyacetic acid (2,4-D), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) . This compound has a molecular formula of C19H24ClNO2 and a molecular weight of 333.85 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring and the length of the alkyl chain .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline” are not fully detailed in the retrieved data. The molecular weight is given as 333.85 , but other properties such as solubility, melting point, and boiling point would require further investigation.Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline derivatives have been studied for their potential antibacterial and antifungal activities. Compounds derived from this chemical showed promising results in inhibiting the growth of certain bacterial and fungal strains, indicating its potential in the development of new antimicrobial agents (Fuloria et al., 2009).
Analgesic and Anti-inflammatory Properties
Research has been conducted on the analgesic and anti-inflammatory properties of derivatives of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline. These studies suggest that certain derivatives exhibit significant analgesic and anti-inflammatory effects, which could be beneficial for developing new pain relief and anti-inflammatory drugs (Dewangan et al., 2015).
Environmental Monitoring
The compound has been used in the development of electrochemical sensors for environmental monitoring. These sensors aim to detect and quantify herbicides and their metabolites in natural water sources, indicating its utility in environmental protection and monitoring efforts (Rahemi et al., 2015).
Propriétés
IUPAC Name |
N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2/c1-14(2)13-23-19-7-5-4-6-18(19)21-10-11-22-16-8-9-17(20)15(3)12-16/h4-9,12,14,21H,10-11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCOFKJSZPHYOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNC2=CC=CC=C2OCC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B1437513.png)
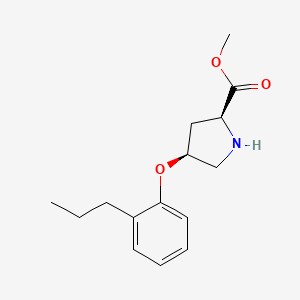
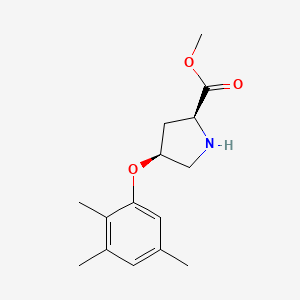
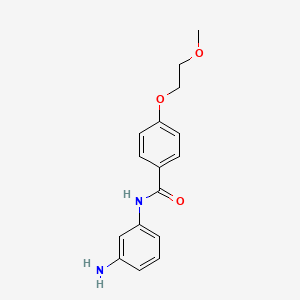
![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1437517.png)
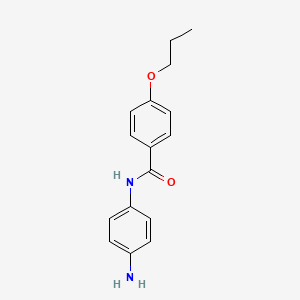
![[(5,6-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1437521.png)
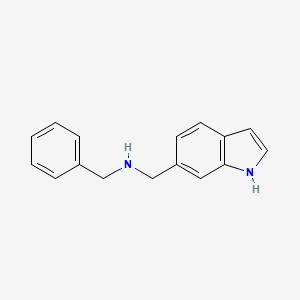
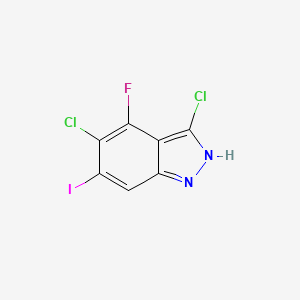
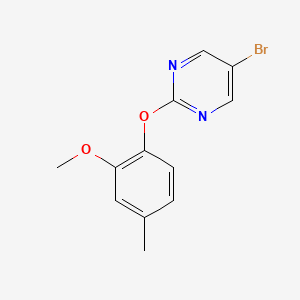
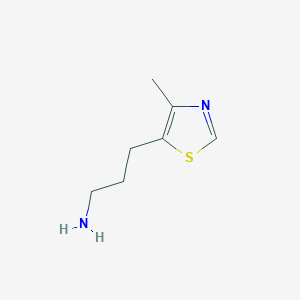
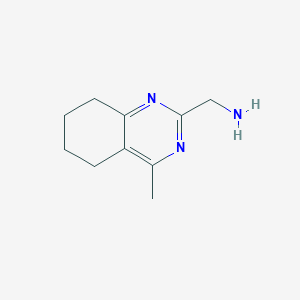
![2-[4-(4-Morpholinyl)butoxy]benzaldehyde](/img/structure/B1437531.png)
